molecular formula C12H16O4 B8625125 (2-Ethyl-4-hydroxyphenoxy)acetic Acid Ethyl Ester

(2-Ethyl-4-hydroxyphenoxy)acetic Acid Ethyl Ester

Cat. No. B8625125
M. Wt: 224.25 g/mol
InChI Key: MNGMKQMJUPKVTC-UHFFFAOYSA-N
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Patent
US07351728B2

Procedure details

A solution of (4-benzyloxy-2-vinylphenoxy)acetic acid ethyl ester (0.55 g, 1.77 mmol) in ethanol (15 mL) was treated with 5% Pd/C (70 mg) and hydrogen (60 psi) at ambient temperature for 18 h. The mixture was filtered and concentrated in vacuo to give a tan oil (0.31 g, 77%): 1H NMR (400 MHz, CDCl3) δ 6.68 (d, J=2.9 Hz, 1H), 6.62 (d, J=8.8 Hz, 1H), 6.57 (dd, J=8.8, 2.9 Hz, 1H), 4.62 (s, 1H), 4.57 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 3.73 (q, J=7.0 Hz, 2H), 2.66 (q, J=7.7 Hz, 2H), 1.34-0.92 (m, 6H); MS (FIA) m/e 225 (M+1).
Name
(4-benzyloxy-2-vinylphenoxy)acetic acid ethyl ester
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]CC2C=CC=CC=2)=[CH:9][C:8]=1[CH:21]=[CH2:22])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[CH2:21][CH3:22])[CH3:2]

Inputs

Step One
Name
(4-benzyloxy-2-vinylphenoxy)acetic acid ethyl ester
Quantity
0.55 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)OCC1=CC=CC=C1)C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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